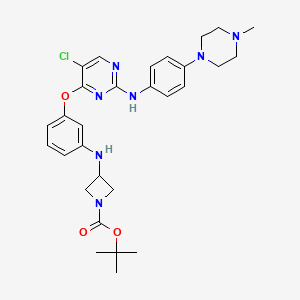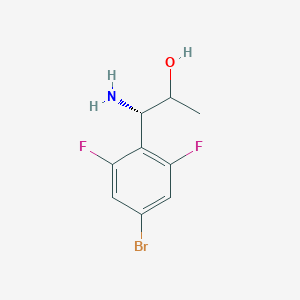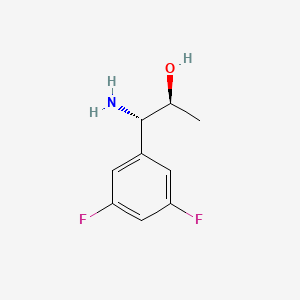![molecular formula C9H9F2NO3 B13052970 2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13052970.png)
2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL is a chemical compound with the molecular formula C9H9F2NO3 It is characterized by the presence of a difluorobenzo dioxole moiety attached to an aminoethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL typically involves the following steps:
Formation of the Difluorobenzo Dioxole Moiety: This can be achieved through the reaction of a suitable precursor with fluorinating agents under controlled conditions.
Attachment of the Aminoethanol Group: The difluorobenzo dioxole intermediate is then reacted with an appropriate aminoethanol derivative in the presence of a catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The difluorobenzo dioxole moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Oxidation Products: Oxides or nitroso derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Compounds with substituted difluorobenzo dioxole moiety.
Applications De Recherche Scientifique
2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzo dioxole moiety can interact with hydrophobic pockets, while the aminoethanol group can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoro-5-aminobenzodioxole: A compound with a similar difluorobenzo dioxole structure but different functional groups.
Cyclopropanecarboxylic acid, 1-(2,2-difluoro-1,3-benzodioxol-5-yl): Another compound with a difluorobenzo dioxole moiety but different substituents.
Uniqueness
2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL is unique due to its specific combination of the difluorobenzo dioxole moiety and the aminoethanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H9F2NO3 |
|---|---|
Poids moléculaire |
217.17 g/mol |
Nom IUPAC |
2-amino-2-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanol |
InChI |
InChI=1S/C9H9F2NO3/c10-9(11)14-7-3-1-2-5(6(12)4-13)8(7)15-9/h1-3,6,13H,4,12H2 |
Clé InChI |
UBERRTSCKPZJOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(O2)(F)F)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-N-(2-nitrophenyl)-1-{N'-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide](/img/structure/B13052920.png)

![(3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052933.png)

![(1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052943.png)

![4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one](/img/structure/B13052950.png)
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(1Z,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline](/img/structure/B13052955.png)


![Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B13052973.png)
